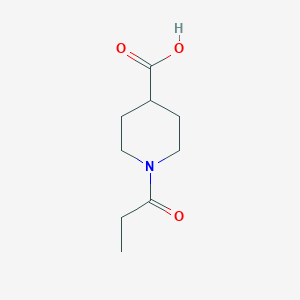

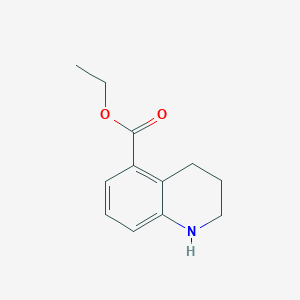

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives can be achieved through Lewis acid-catalyzed reactions. Arylvinylidenecyclopropanes react with ethyl (arylimino)acetates in the presence of Lewis acid to produce a number of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives selectively in moderate to good yields, depending on the electronic nature of the reactants (Lu & Shi, 2007).

Molecular Structure Analysis

The molecular structure of ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate and its derivatives can be analyzed through crystal structure and Hirshfeld surface analysis. For example, the crystal structure of a closely related compound, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, consists of ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate and 4-[(2-ethoxy-2-oxoethyl)(phenyl]carbamoyl units. The oxoquinoline unit is almost planar, and the acetate substituent is nearly perpendicular to its mean plane (Baba et al., 2019).

Chemical Reactions and Properties

Various chemical reactions are crucial for synthesizing and modifying ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate. For instance, the reaction of trimethylsilyl enol ethers with isoquinolinium salts leads to a facile synthesis of ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates, which further cyclize to form pyrido[2,1-a]isoquinoline derivatives (Wada et al., 1983).

Applications De Recherche Scientifique

Anticancer Applications

Tetrahydroisoquinoline derivatives, including compounds structurally related to Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, have shown promising results in cancer therapy. A review highlighted the therapeutic activities of these derivatives, noting significant success in drug discovery for cancer and central nervous system (CNS) disorders. Such compounds may also be candidates for treating infectious diseases like malaria, tuberculosis, and HIV-infection (Singh & Shah, 2017). Furthermore, Trabectedin (ET-743), featuring a similar fused tetrahydroisoquinoline ring structure, is approved for treating soft tissue sarcomas, highlighting the anticancer potential of these compounds (D’Incalci & Galmarini, 2010).

Antimalarial Drug Targets

Compounds with tetrahydroquinoline scaffolds, such as those related to Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, have been identified as potent targets for antimalarial therapy against Plasmodium falciparum. Research has developed several inhibitor scaffolds based on tetrahydroquinoline, indicating their promise as new therapeutics in malaria treatment (Sharma, 2017).

Propriétés

IUPAC Name |

ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3,5,7,13H,2,4,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUBOWZGLSRVFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCNC2=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553146 |

Source

|

| Record name | Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

CAS RN |

118128-78-2 |

Source

|

| Record name | Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.